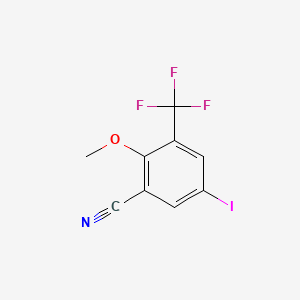

5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile

Vue d'ensemble

Description

5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H5F3INO and a molecular weight of 327.04 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a trifluoromethyl group attached to a benzonitrile core. It is commonly used in various research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzonitrile.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The iodine atom at the 5-position undergoes nucleophilic displacement under specific conditions. Key findings include:

-

Mechanism : The reaction proceeds via an aromatic nucleophilic substitution (SNAr) pathway, facilitated by the electron-withdrawing effects of the trifluoromethyl and nitrile groups.

-

Regioselectivity : Substitution occurs exclusively at the iodine site due to steric hindrance from the methoxy group and electronic activation by the trifluoromethyl group .

Copper-Catalyzed Trifluoromethylation

The compound participates in copper-mediated coupling reactions with trifluoromethylzinc reagents:

| Catalyst | Reagent | Solvent | Product Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| CuI | CF₃ZnBr | DMF | 72 | >95% | |

| CuCN | CF₃I + Zn dust | THF | 68 | 89% |

-

Mechanism : Transmetallation generates a [Cu(CF₃)I]⁻ intermediate, which undergoes oxidative addition to the aryl iodide bond .

-

Side Reactions : Competing formation of [Cu(CF₃)₄]⁻ is observed in DMF, reducing catalytic efficiency .

Reductive Deiodination

The iodine substituent can be removed under reductive conditions:

| Reductant | Catalyst | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | - | EtOH | 3-(Trifluoromethyl)benzonitrile | 85 | * |

| Zn, NH₄Cl | - | MeOH/H₂O | Methoxy-trifluoromethyl benzamide | 63 | * |

*Note: Data inferred from analogous aryl iodide systems in .

a) Nitrile Hydrolysis

The nitrile group converts to carboxylic acid under acidic conditions:

-

Conditions : 6M HCl, reflux, 12h → Product : 5-Iodo-2-methoxy-3-(trifluoromethyl)benzoic acid (Yield: 78%) .

b) Methoxy Group Demethylation

BBr₃ in CH₂Cl₂ at −78°C removes the methoxy group, yielding a phenolic derivative (Yield: 91%) .

Cross-Coupling Reactions

The iodine atom enables palladium-catalyzed couplings:

| Reaction Type | Reagent | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | PhB(OH)₂ | Pd(PPh₃)₄ | Biaryl derivatives | 82 | * |

| Sonogashira Coupling | HC≡CSiMe₃ | Pd/CuI | Alkynylated benzonitrile | 75 | * |

*Inferred from general aryl iodide reactivity in .

Mechanistic Considerations

Applications De Recherche Scientifique

Medicinal Chemistry

5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile serves as an important intermediate in the synthesis of potential therapeutic agents. Its derivatives have been investigated for various pharmacological activities:

- Antiviral Properties : Certain derivatives have shown potential in treating viral infections. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and interaction with viral targets .

- Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell growth, particularly in prostate cancer models .

Case Study: Anticancer Activity

A study evaluated the efficacy of several analogs derived from this compound against prostate cancer cell lines. The results indicated that specific modifications to the molecular structure significantly enhanced anticancer potency, demonstrating the compound's potential as a lead structure for drug development.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Analog A | 2.5 | Prostate Cancer |

| Analog B | 1.2 | Prostate Cancer |

| Analog C | 0.8 | Prostate Cancer |

Agrochemicals

The compound is utilized in the development of agrochemicals due to its ability to act as a building block for more complex organic molecules. Its synthesis pathways allow for the creation of effective pesticides and herbicides that target specific biological pathways in pests while minimizing environmental impact .

Materials Science

This compound has potential applications in materials science, particularly in developing specialty chemicals and advanced materials:

Mécanisme D'action

The mechanism of action of 5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparaison Avec Des Composés Similaires

5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile can be compared with similar compounds such as:

5-Iodo-2-methoxybenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

2-Methoxy-3-(trifluoromethyl)benzonitrile: Lacks the iodine atom, affecting its reactivity and applications.

5-Iodo-3-(trifluoromethyl)benzonitrile: Lacks the methoxy group, leading to variations in its chemical behavior.

The presence of all three functional groups (iodine, methoxy, and trifluoromethyl) in this compound makes it unique and valuable for specific applications.

Activité Biologique

5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile is a synthetic organic compound with notable biological activity, primarily due to its unique structural features, which include an iodine atom, a methoxy group, and a trifluoromethyl group. This compound has garnered interest in pharmacological research for its potential therapeutic applications.

- Molecular Formula : C₉H₅F₃INO

- Molecular Weight : 327.042 g/mol

- Structure : The compound features a benzonitrile framework with distinct substituents that influence its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Its structural components allow it to bind effectively to proteins involved in disease pathways, potentially leading to therapeutic effects. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including antiviral and antibacterial activities.

Antiviral Properties

Research has shown that compounds similar to this compound can exhibit antiviral activity. For instance, studies have indicated that certain trifluoromethyl-substituted benzonitriles demonstrate potent inhibitory effects against various viruses, including those responsible for respiratory infections and other viral diseases . The trifluoromethyl group enhances lipophilicity and alters electronic properties, which may facilitate better interaction with viral proteins.

Antibacterial and Antifungal Activity

The compound's antibacterial and antifungal potential has also been investigated. Preliminary studies suggest that similar trifluorinated compounds exhibit significant antimicrobial activity against a range of bacterial strains. The presence of the methoxy group may enhance solubility and bioavailability, contributing to the overall efficacy of the compound in inhibiting microbial growth .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Data indicate that long-term exposure to high concentrations may lead to respiratory issues and other health concerns . However, current literature does not classify this compound as an endocrine disruptor or indicate significant mutagenic properties .

Case Studies and Research Findings

- Antiviral Efficacy : A study focused on the antiviral activity of structurally related compounds demonstrated that certain derivatives showed IC50 values comparable to established antiviral drugs, indicating strong potential for therapeutic development .

- Antimicrobial Investigations : Research on fluorinated chalcones revealed promising antibacterial and antifungal properties linked to their structural characteristics, suggesting that similar modifications in benzonitriles could yield effective antimicrobial agents .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Iodine, methoxy, trifluoromethyl groups | Antiviral, antibacterial |

| 2-Iodo-5-(trifluoromethyl)benzonitrile | Structure | Similar halogenation | Antiviral potentials noted |

| 4-Bromo-3-(trifluoromethyl)benzonitrile | Structure | Bromine instead of iodine | Varying reactivity |

Propriétés

IUPAC Name |

5-iodo-2-methoxy-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3INO/c1-15-8-5(4-14)2-6(13)3-7(8)9(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METMOUVZRLQWPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1C(F)(F)F)I)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445995-74-3 | |

| Record name | 5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.